Cholestenone-13C2

Isotopic Purity Chemical Purity Internal Standard Validation

Researchers requiring rigorous quantitation of cholestenone face a critical challenge: deuterated internal standards can exhibit chromatographic retention time shifts, compromising matrix effect compensation. Cholestenone-13C2 (CAS 82938-09-8) is the scientifically superior solution, with 13C labels at positions 3 and 4 ensuring perfect chromatographic co-elution with the native analyte for unmatched quantitative accuracy in isotope dilution LC-MS/MS. - Eliminates deuterium isotope effect retention time shifts for robust matrix correction. - Supplied at ≥98% chemical purity with 99 atom % 13C enrichment to minimize isotopic cross-talk. - Validated as an internal standard for plasma oxysterol panels, CYP27A1 enzyme kinetics, and clinical bile acid intermediate analysis.

Molecular Formula C27H44O
Molecular Weight 386.6 g/mol
Cat. No. B12405808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestenone-13C2
Molecular FormulaC27H44O
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1
InChIKeyNYOXRYYXRWJDKP-QFRPDYEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholestenone-13C2 LC-MS/MS Internal Standard


Cholestenone-13C2 (4-Cholesten-3-one-13C2, CAS 82938-09-8) is a stable isotope-labeled analog of the endogenous cholesterol metabolite cholestenone (4-cholesten-3-one), in which two carbon-12 atoms are replaced by carbon-13 at positions 3 and 4 of the steroid nucleus . This compound serves as an internal standard (IS) for the accurate and precise quantification of cholestenone and related oxysterols in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) .

Stable isotope-labeled internal standard for LC-MS/MS
Distinguishable from endogenous cholestenone by mass shift
Co-elutes with native analyte for reliable matrix effect compensation

Why Cholestenone-13C2 Substitution Fails


Stable isotope-labeled internal standards (SIL-IS) are essential for compensating matrix effects and ionization variability in LC–MS/MS, but not all SIL-IS perform equally. Unlabeled cholestenone cannot be distinguished from endogenous analyte by mass spectrometry, precluding its use as an IS. Deuterated analogs (e.g., Cholestenone-d5), while functional, can exhibit chromatographic retention time shifts and incomplete matrix effect compensation due to deuterium isotope effects . In contrast, 13C-labeled standards such as Cholestenone-13C2 co-elute with the native analyte and provide superior quantitative accuracy, making direct substitution with a cheaper unlabeled or deuterated alternative scientifically invalid for rigorous quantitative bioanalysis [1].

Unlabeled cholestenone
Indistinguishable from endogenous analyte, precluding use as IS
Deuterated analog (e.g., Cholestenone-d5)
May show retention time shifts and incomplete matrix effect compensation

Quantitative Evidence for Cholestenone-13C2


Isotopic Enrichment and Chemical Purity

Cholestenone-13C2 is supplied with an isotopic enrichment of 99 atom % 13C and a chemical purity of ≥98%, as documented in vendor certificates of analysis . In comparison, Cholestenone-d5 (a deuterated alternative) shows variable purity ranging from 95% to 99.4% across suppliers [1]. The higher and more consistent isotopic enrichment of the 13C2-labeled standard minimizes isotopic cross-contribution and ensures reliable quantitation over a broad dynamic range [2].

Isotopic Enrichment & Purity
Cross-study comparable
99 atom % 13C, ≥98% purity vs Cholestenone-d5: 95–99.4% purity
Higher enrichment consistency reduces isotopic cross-contribution
Vendor COA data; d5 purity range varies across suppliers
Isotopic Purity Chemical Purity Internal Standard Validation

Chromatographic Co-Elution Performance

13C-labeled internal standards like Cholestenone-13C2 exhibit nearly identical chromatographic behavior to the unlabeled analyte, co-eluting precisely from reversed-phase LC columns . In contrast, deuterated standards can show measurable retention time shifts due to deuterium isotope effects, which diminish their ability to compensate for matrix-induced ionization suppression or enhancement [1]. A systematic comparison study demonstrated that 2H-labeled ISs eluted at different retention times and failed to fully correct matrix effects, whereas 13C/15N-labeled ISs co-eluted and provided accurate quantification in urine matrices [2].

Chromatographic Co-Elution
Class-level inference
13C2: co-elutes (no shift) vs Deuterated: retention time shifts reported
Co-elution ensures identical matrix effects for accurate quantitation
Class-level evidence from LC-ESI-MS/MS studies
Chromatography Retention Time Isotope Effects

Matrix Effect Compensation

In a head-to-head comparison of 2H-labeled versus 13C/15N-labeled internal standards for urinary biomarkers, the 2H-labeled IS exhibited a significant negative bias, whereas the 13C-labeled IS generated accurate results [1]. Post-column infusion experiments confirmed that non-equivalent matrix effects experienced by the deuterated IS caused the inaccuracy, while the 13C-labeled IS experienced equivalent matrix effects due to co-elution [1]. This class-level evidence directly supports the selection of 13C2-labeled cholestenone over deuterated alternatives for assays involving complex matrices such as plasma, serum, or urine [2].

Matrix Effect Compensation
Class-level inference
13C-IS: accurate results vs 2H-IS: negative bias in urine
13C-label avoids non-equivalent matrix effects for reliable data
37 human urine specimens; dilute-and-shoot LC-MS/MS
Matrix Effects Ionization Suppression Quantitative Accuracy

CYP27A1-Mediated Metabolism Studies

Cholestenone has been identified as a highly efficient substrate for CYP27A1 (sterol 27-hydroxylase), an enzyme implicated in cholesterol metabolism and cerebrotendinous xanthomatosis (CTX) [1]. The use of a 13C2-labeled internal standard such as Cholestenone-13C2 enables precise quantification of cholestenone and its hydroxylated metabolites in vitro and in vivo using isotope dilution LC-MS/MS . Without a stable isotope-labeled IS, accurate measurement of enzyme kinetics and metabolite flux in complex biological matrices is confounded by matrix effects and variable recovery [2].

CYP27A1 Substrate Quantification
Context-dependent
Isotope dilution LC-MS/MS with 13C2-IS
Corrects matrix effects and recovery for reliable enzyme kinetics
Supports in vitro recombinant CYP27A1 assays
CYP27A1 Cholesterol Metabolism Enzyme Kinetics

Cholestenone-13C2 Application Scenarios


Plasma Cholestenone and Oxysterol Quantitation

Utilize Cholestenone-13C2 as an internal standard for isotope dilution LC-MS/MS methods targeting cholestenone and related oxysterols in human or animal plasma. The 99 atom % 13C isotopic enrichment and chemical purity ≥98% ensure minimal isotopic cross-contribution and reliable quantitation . The 13C2 label guarantees chromatographic co-elution with the analyte, providing superior matrix effect compensation compared to deuterated ISs [1].

In Vitro CYP27A1 Enzyme Activity and Inhibition Studies

Employ Cholestenone-13C2 as an internal standard to accurately quantify cholestenone substrate depletion or metabolite formation in recombinant CYP27A1 enzyme assays. The stable isotope dilution approach corrects for sample-to-sample variability in extraction recovery and ionization efficiency, enabling precise determination of kinetic parameters (Km, Vmax) and reliable assessment of potential inhibitors [2].

Clinical Assays for Bile Acid Biosynthesis Disorders

Incorporate Cholestenone-13C2 as a calibrator or internal standard in clinical LC-MS/MS panels for bile acid biosynthesis intermediates. Its high isotopic enrichment and co-elution properties are essential for achieving the accuracy and precision required for diagnostic applications, as demonstrated for analogous 13C-labeled oxysterol ISs [1][3].

Method Validation and Proficiency Testing

Use Cholestenone-13C2 as a stable isotope-labeled reference material for method validation, inter-laboratory comparisons, and proficiency testing schemes. The documented isotopic enrichment (99 atom % 13C) and chemical purity (≥98%) provide a traceable benchmark for assessing method accuracy, precision, and robustness across different laboratories and instrument platforms .

Application
Selection Property
Validation Focus
Plasma cholestenone & oxysterol quantitation
Co-eluting 13C2 internal standard
Matrix effect compensation accuracy
CYP27A1 activity & inhibition assays
Isotope dilution for recovery correction
Enzyme kinetic parameter reliability
Bile acid biosynthesis disorder research profiling
High enrichment & co-elution
Research profiling accuracy
Method validation & proficiency testing
Traceable isotopic enrichment & purity
Inter-laboratory reproducibility

Technical Documentation Hub

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32 linked technical documents
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